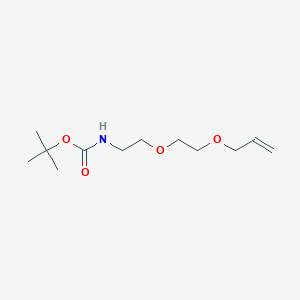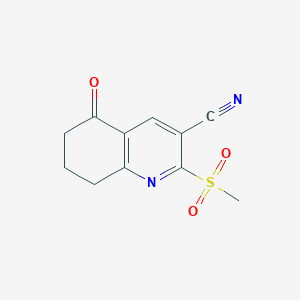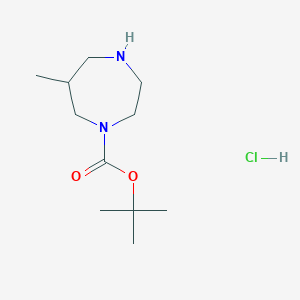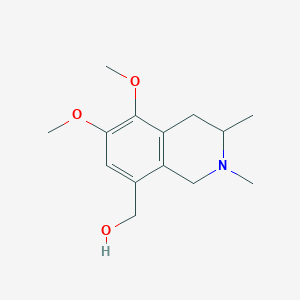![molecular formula C13H14N2O3 B11865022 N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrophenyl)spiro[23]hexane-1-carboxamide is a chemical compound with the molecular formula C13H14N2O3 It is characterized by a spirocyclic structure, which includes a hexane ring fused to a carboxamide group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide typically involves the reaction of 3-nitroaniline with spiro[2.3]hexane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed
Reduction: 3-Aminophenylspiro[2.3]hexane-1-carboxamide.
Oxidation: Nitroso derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows the compound to fit into specific binding sites on proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)spiro[2.3]hexane-1-carboxamide
- N-(2-Nitrophenyl)spiro[2.3]hexane-1-carboxamide
- N-(3-Nitrophenyl)spiro[3.3]heptane-1-carboxamide
Uniqueness
N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The position of the nitro group on the phenyl ring also influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(3-nitrophenyl)spiro[2.3]hexane-2-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c16-12(11-8-13(11)5-2-6-13)14-9-3-1-4-10(7-9)15(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,14,16) |
InChI Key |
OMMCEGZFWNFGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)
![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)






![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)

